4-(2,2-Dichlorocyclopropyl)phenol CAS number
4-(2,2-Dichlorocyclopropyl)phenol CAS number
An In-Depth Technical Guide to 4-(2,2-Dichlorocyclopropyl)phenol (CAS: 52179-26-7): Synthesis, Characterization, and Applications in Pharmaceutical Development
Introduction
4-(2,2-Dichlorocyclopropyl)phenol is a highly specialized organic compound distinguished by its unique structural combination of a phenol ring and a gem-dichlorocyclopropyl moiety. While not a household name, this molecule holds significant importance within the pharmaceutical industry, primarily serving as a critical intermediate or a registered impurity in the synthesis of Ciprofibrate.[1][2][3] Ciprofibrate is a well-established lipid-lowering agent belonging to the fibrate class of drugs, prescribed for treating hyperlipoproteinemia.[1][2]
The structural rigidity and specific electronic properties imparted by the dichlorocyclopropyl group make this phenol derivative a valuable building block. Understanding its synthesis, analytical profile, and handling is paramount for researchers, process chemists, and quality control scientists involved in the development and manufacturing of Ciprofibrate and related active pharmaceutical ingredients (APIs).
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of 4-(2,2-Dichlorocyclopropyl)phenol. It moves beyond a simple recitation of facts to explain the underlying scientific principles behind its synthesis and analysis, offering field-proven insights for professionals in drug development.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research and development. The key identifiers and physicochemical properties of 4-(2,2-Dichlorocyclopropyl)phenol are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 4-(2,2-Dichlorocyclopropyl)phenol |
| CAS Number | 52179-26-7[1][4] |
| Molecular Formula | C₉H₈Cl₂O[1] |
| Molecular Weight | 203.07 g/mol [1] |
| Synonyms | p-(2,2-Dichlorocyclopropyl)phenol, Phenol, 4-(2,2-dichlorocyclopropyl)- |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 55°C | [1] |
| Boiling Point | 333°C (Predicted) | [1] |
| Density | 1.43 g/cm³ (Predicted) | [1] |
| Appearance | Off-white to crystalline solid | Inferred |
Synthesis and Purification: A Mechanistic Approach
The synthesis of 4-(2,2-Dichlorocyclopropyl)phenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core transformation involves the addition of dichlorocarbene to a protected 4-vinylphenol derivative, followed by deprotection.
Causality in Synthetic Design
-
Starting Material Selection : A logical and industrially viable precursor is a styrene derivative bearing a hydroxyl group at the 4-position. However, the free phenolic hydroxyl group is acidic and reactive under the strongly basic conditions required for dichlorocarbene generation. Therefore, a protected starting material, such as 4-methoxystyrene (p-vinylanisole), is the preferred choice to prevent side reactions.
-
Dichlorocyclopropanation : The generation of dichlorocarbene (:CCl₂) is classically achieved by the alpha-elimination of HCl from chloroform using a strong base. The use of a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride (TEBA) is crucial for this reaction when using an aqueous base (e.g., NaOH).[2][5] The PTC shuttles the hydroxide anion into the organic phase, enabling the reaction to proceed efficiently at the interface, a technique that is highly scalable and avoids the need for expensive and hazardous bases like sodium hydride.
-
Deprotection : Once the dichlorocyclopropyl ring is installed, the protecting group must be removed to yield the target phenol. For a methyl ether, a potent Lewis acid such as boron tribromide (BBr₃) is the reagent of choice. It effectively coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl C-O bond, releasing the free phenol.
Detailed Experimental Protocol
Step 1: Dichlorocyclopropanation of 4-Methoxystyrene
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-methoxystyrene, chloroform, and benzyltriethylammonium chloride (TEBA) in a suitable solvent like dichloromethane.[5][6]
-
Heat the mixture to a gentle reflux.
-
Slowly add a concentrated aqueous solution of sodium hydroxide via the dropping funnel over several hours. The reaction is exothermic and requires controlled addition to maintain a steady reflux.
-
After the addition is complete, continue to reflux for an additional 8-12 hours to ensure complete conversion.
-
Cool the reaction to room temperature, add water, and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude p-(2,2-dichlorocyclopropyl)anisole.
Step 2: Demethylation to 4-(2,2-Dichlorocyclopropyl)phenol
-
Dissolve the crude p-(2,2-dichlorocyclopropyl)anisole in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane. An exotherm will be observed.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or HPLC analysis indicates the disappearance of the starting material.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and water to decompose excess BBr₃.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic phases, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Purification Strategy
The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The fractions containing the pure product are combined and concentrated. For achieving high-purity material suitable for pharmaceutical use, a final recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.
Visualization of Synthetic Workflow
Caption: Synthetic pathway for 4-(2,2-Dichlorocyclopropyl)phenol.
Analytical Characterization
Rigorous analytical testing is a self-validating system that ensures the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques is essential.
Spectroscopic Analysis
-
¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous structural confirmation. Protons on the aromatic ring typically appear between 6.8 and 7.2 ppm.[7] The protons of the cyclopropyl ring will be in the aliphatic region, likely between 1.5 and 3.0 ppm, exhibiting complex splitting patterns due to geminal and cis/trans couplings. The phenolic hydroxyl proton is a broad singlet that can appear anywhere from 4-8 ppm and will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.[7]
-
¹³C NMR Spectroscopy : The spectrum will show distinct signals for the aromatic carbons (115-155 ppm), the cyclopropyl carbons, and the unique C-Cl₂ carbon of the cyclopropane ring (typically around 60-70 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band for the O-H stretch of the phenol group, typically centered around 3300-3400 cm⁻¹.[7] Other key peaks include C-H stretches for the aromatic and cyclopropyl groups and C-O and C-Cl stretches in the fingerprint region.
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight. Critically, due to the presence of two chlorine atoms, it will exhibit a characteristic isotopic cluster pattern (M⁺, M+2, M+4) with a ratio of approximately 9:6:1, which is definitive proof of the presence of two chlorines.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) : This is the workhorse for purity analysis in the pharmaceutical industry. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, coupled with UV detection (approx. 275-280 nm), is a standard method. The method should be validated to demonstrate specificity, linearity, and accuracy for quantifying the main peak and any impurities.[5]
-
Gas Chromatography (GC) : GC can also be used, often after derivatization of the acidic phenol to a more volatile ether (e.g., silylation or methylation) to improve peak shape and thermal stability.[8][9] A flame ionization detector (FID) is typically used.
Table 3: Summary of Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Aromatic protons (δ 6.8-7.2), Phenolic OH (broad singlet, δ 4-8), Cyclopropyl protons (δ 1.5-3.0) |
| IR (cm⁻¹) | ~3350 (broad, O-H stretch), ~3050 (aromatic C-H), ~1600, 1500 (C=C stretch), ~1230 (C-O stretch), ~700-800 (C-Cl stretch) |
| MS (m/z) | Molecular ion peak at ~202 with a characteristic Cl₂ isotope pattern (M⁺, M+2, M+4) |
| HPLC Purity | >99.0% (Area Normalization) |
Visualization of Analytical Workflow
Caption: Workflow for analytical characterization of the final product.
Applications in Drug Development
The primary and most well-documented application of 4-(2,2-Dichlorocyclopropyl)phenol is as an advanced intermediate in the synthesis of Ciprofibrate (CAS: 52214-84-3).[1][10]
Role in Ciprofibrate Synthesis
Ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is synthesized by the etherification of 4-(2,2-Dichlorocyclopropyl)phenol with a derivative of 2-bromo-2-methylpropanoic acid under basic conditions. The phenol provides the core dichlorocyclopropyl-phenoxy scaffold of the final drug molecule.[3] The integrity and purity of this intermediate are therefore directly linked to the quality and impurity profile of the final Ciprofibrate API.
Pharmacological Context
Ciprofibrate functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to changes in gene expression that modulate lipid metabolism, primarily by increasing the synthesis of lipoprotein lipase and decreasing apolipoprotein C-III production, resulting in lower triglyceride levels and a modest reduction in LDL cholesterol.
Visualization: Path to Ciprofibrate
Caption: Role of the intermediate in the synthesis of Ciprofibrate API.
Safety, Handling, and Storage
-
Hazard Identification : Assumed to be harmful if swallowed, causing skin and serious eye irritation.[11][13] May cause respiratory irritation.[13] Like many chlorinated aromatic compounds, it is expected to be toxic to aquatic life with long-lasting effects.[12]
-
Personal Protective Equipment (PPE) : Always handle this compound with appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12][14]
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Keep away from strong oxidizing agents and strong bases.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[12][15]
Conclusion
4-(2,2-Dichlorocyclopropyl)phenol is a quintessential example of a specialized chemical intermediate whose value is defined by its role in the synthesis of a single, important pharmaceutical agent. Its preparation involves a logical, multi-step sequence that leverages classic organic reactions, such as phase-transfer catalyzed carbene addition and ether cleavage. Rigorous analytical control is non-negotiable to ensure the quality required for pharmaceutical manufacturing. For scientists in drug development, a thorough understanding of this molecule's properties, synthesis, and handling is essential for the successful and safe production of Ciprofibrate and for exploring the potential of the dichlorocyclopropyl-phenol scaffold in future medicinal chemistry endeavors.
References
-
(-)-4-(2,2-dichlorocyclopropyl)phenol - LookChem . LookChem. Available at: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. Available at: [Link]
-
Method 8041A - EPA . U.S. Environmental Protection Agency. Available at: [Link]
-
17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH . National Institutes of Health. Available at: [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju . College of Saint Benedict and Saint John's University. Available at: [Link]
-
4-Chloro-2-cyclopropylphenol | C9H9ClO | CID 68326221 - PubChem . PubChem. Available at: [Link]
-
The Use of Pharma-Grade MDC in Cancer Drug Research - Purosolv . Purosolv. Available at: [Link]
Sources
- 1. P-(2,2-DICHLOROCYCLOPROPYL)PHENOL | 52179-26-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 52179-26-7|4-(2,2-Dichlorocyclopropyl)phenol|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. The Role of MDC in Advancing Cancer Drug Development [purosolv.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. settek.com [settek.com]
- 9. employees.csbsju.edu [employees.csbsju.edu]
- 10. CAS RN 52214-84-3 | Fisher Scientific [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. 4-Chloro-2-cyclopropylphenol | C9H9ClO | CID 68326221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
